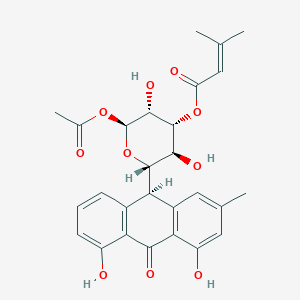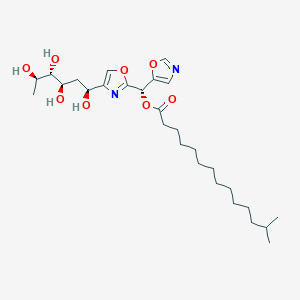![molecular formula C17H12 B1258965 Cyclopenta[l]phenanthrene](/img/structure/B1258965.png)
Cyclopenta[l]phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta[l]phenanthrene is an ortho-fused polycyclic arene.
Scientific Research Applications
Carcinogenic Properties and Metabolic Pathways : Cyclopenta[a]phenanthrenes, structurally related to sterols, are known as environmentally occurring carcinogens. Studies have highlighted their mutagenic activity and the synthesis of their metabolites, which play a crucial role in understanding their carcinogenic nature. For example, Young et al. (1993) and Harvey et al. (1993) synthesized the active metabolites of 15,16-dihydrocyclopenta[a]phenanthrene and its derivatives, exploring their carcinogenic potential (Young et al., 1993), (Harvey et al., 1993).
Mutagenic Activity : Bhatt et al. (1983) researched the mutagenesis in Chinese hamster cells by cyclopenta[a]phenanthrenes, particularly the 15,16-dihydro-11-methyl-cyclopenta[a]phenanthren-17-one. This compound demonstrated potent mutagenic activity, providing insights into the mutagenic and carcinogenic properties of these compounds (Bhatt et al., 1983).
Chemical Synthesis and Applications : The synthesis of cyclopenta[l]phenanthrenes and their derivatives is crucial for understanding their chemical properties and potential applications. Connors and Goroff (2016) developed an efficient synthesis method for these compounds, broadening the scope for their study in various fields (Connors & Goroff, 2016).
Catalytic Applications : Schneider et al. (1997) explored cyclopenta[l]phenanthrene titanium trichloride derivatives and their properties as catalysts for styrene polymerization. This study contributes to understanding the application of this compound in catalysis and polymer chemistry (Schneider et al., 1997).
Correlation with Carcinogenicity : Coombs et al. (1973) conducted a study on the correlation between chemical structure and carcinogenicity in cyclopenta[a]phenanthrene derivatives. This research is significant for understanding the relationship between structural variations and carcinogenic potential (Coombs et al., 1973).
Properties
Molecular Formula |
C17H12 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2H-cyclopenta[l]phenanthrene |
InChI |
InChI=1S/C17H12/c1-3-8-14-12(6-1)13-7-2-4-9-15(13)17-11-5-10-16(14)17/h1-4,6-11H,5H2 |
InChI Key |
BZFTXMNGGSHPNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




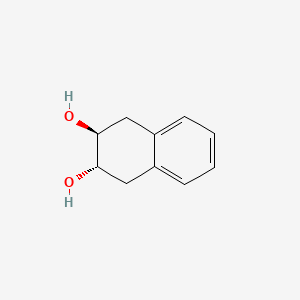
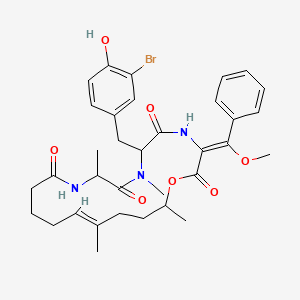
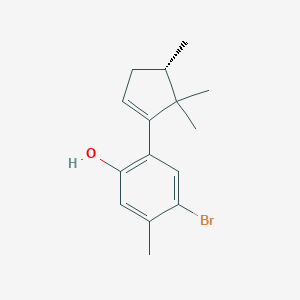
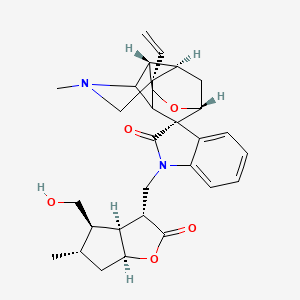
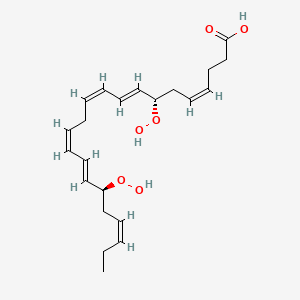
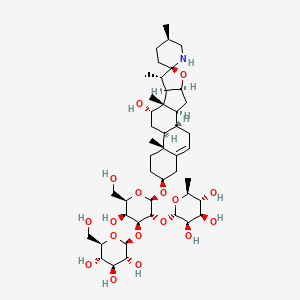
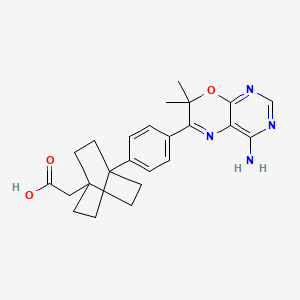
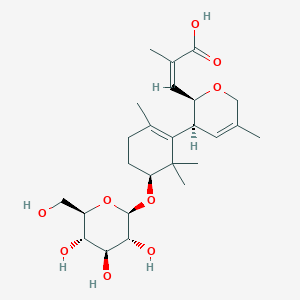
![Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-diethoxybutyl]mercury](/img/structure/B1258900.png)

